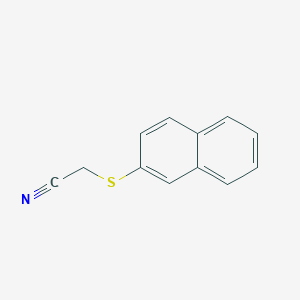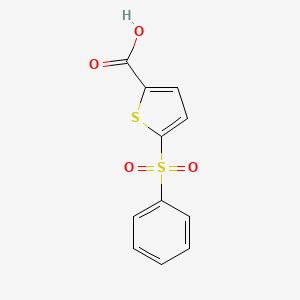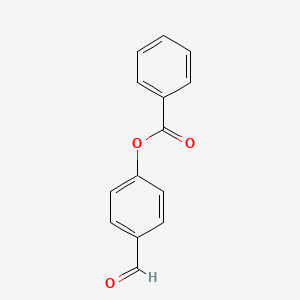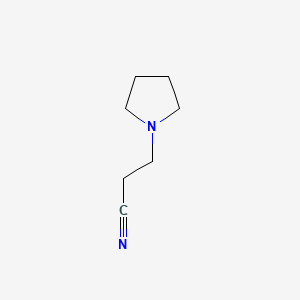
1-Pyrrolidinepropionitrile
Vue d'ensemble
Description
1-Pyrrolidinepropionitrile is a compound that features a pyrrolidine ring, a five-membered heterocyclic amine, attached to a propionitrile group. The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals, and its derivatives are often synthesized for their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, which involves a five-step process starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone and results in high yields and enantiomeric excess . Another approach for synthesizing pyrrolidine derivatives is the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles, leading to functionalized 2,4-disubstituted pyrrolidines . Additionally, the synthesis of densely substituted pyridine derivatives from 1-methyl-1,3-(ar)enynes and nitriles via a formal [4+2] cycloaddition has been established, which could potentially be adapted for the synthesis of pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of 1-pyrrolidinepropionitrile consists of a pyrrolidine ring, which is a saturated heterocycle containing one nitrogen atom and four carbon atoms, and a propionitrile side chain, which is a three-carbon nitrile group. The stereochemistry of pyrrolidine derivatives is of particular interest, as highlighted by the review on the versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for enantioselective pyrrolidine synthesis . The stereochemical diversity is crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. The chemodivergent, one-pot, multi-component synthesis of pyrroles and tetrahydropyridines under solvent- and catalyst-free conditions using the grinding method is an example of the versatility of reactions involving pyrrolidine or its derivatives . The synthesis of novel polyhydroxylated pyrrolidine-triazole/-isoxazole hybrid molecules through stereocontrolled additions of nucleophiles to cyclic nitrones also demonstrates the reactivity of pyrrolidine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-pyrrolidinepropionitrile would be influenced by both the pyrrolidine ring and the propionitrile group. The pyrrolidine ring is known for its basicity due to the presence of the nitrogen atom, while the propionitrile group is a polar functional group that can participate in nitrile chemistry, such as nucleophilic addition reactions. The hybrid macrocycles that display expanded π-conjugation upon protonation, such as cyclo[m]pyridine[n]pyrroles, provide insight into the conjugation effects that can influence the properties of pyrrolidine derivatives .
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Medicine
Pyrrolidine derivatives, including 1-Pyrrolidinepropionitrile, have been studied extensively for their potential medical applications. These compounds are known for their "nootropic effects," enhancing learning and memory, and have been researched for neuroprotection after stroke and as antiepileptic agents. Piracetam, a well-known pyrrolidine derivative, was developed in the late 1960s and is used for its antimyoclonic action and effects after stroke and in mild cognitive impairment. The mechanisms of action for these drugs are not fully established, and different compounds in this class may have different modes of action. The renewed interest in pyrrolidones suggests that more compounds in this class will enter clinical practice in the future, with potentially expanded clinical indications (Shorvon, 2001).
Pyrrolidines in Chemical Synthesis and Industry
Pyrrolidines, including 1-Pyrrolidinepropionitrile, are important in chemical synthesis and have industrial applications. They are used in industries as dyes or agrochemical substances. Studies have focused on the synthesis of pyrrolidines in reactions such as [3+2] cycloaddition, demonstrating their significance in modern science. Pyrrolidines can be synthesized under mild conditions, and the protocols developed for these reactions may be applied to similar chemical processes involving 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Pyrrolidine Rings in Pharmaceutical Development
The construction of pyrrolidine rings is a focus in pharmaceutical research due to their presence in many natural compounds and pharmaceutical candidates. α-Amino nitriles, including 1-Pyrrolidinepropionitrile, are key intermediates in synthetic chemistry, used to generate polyfunctional structures. A study on the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles has shown an efficient method for constructing functionalized 2,4-disubstituted pyrrolidines. This research has implications for the development of new pharmaceuticals with pyrrolidine structures (En et al., 2014).
Pyrrolidines in Biological Activity Studies
Pyrrolidine derivatives, including 1-Pyrrolidinepropionitrile, are studied for a range of biological activities. They have been investigated as analgesic and sedative agents, and for their potential in treating diseases of the nervous and immune systems. Additionally, their antidiabetic, antimycobacterial, antiviral, and antitumor activities have been explored. The broad spectrum of pharmacological properties of these compounds underlines their significance in developing new therapeutic agents (Wójcicka & Redzicka, 2021).
Pyrrolidines in Metabolic and Toxicological Research
Studies on the metabolism of pyrrolidine derivatives, including 1-Pyrrolidinepropionitrile, are crucial in understanding their pharmacokinetics and toxicological profiles. These studies involve identifying metabolites in biological samples like urine and developing detection procedures, critical for both clinical and forensic toxicology. Understanding the metabolic pathways of these compounds helps in the safe and effective use of pyrrolidines in various applications (Springer et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVYZQGNSCSKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180785 | |
| Record name | 1-Pyrrolidinepropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinepropionitrile | |
CAS RN |
26165-45-7 | |
| Record name | 1-Pyrrolidinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26165-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinepropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinepropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-1-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)
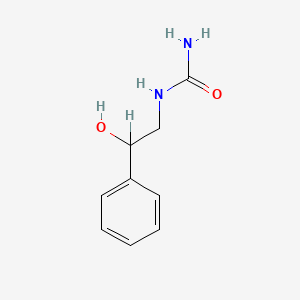
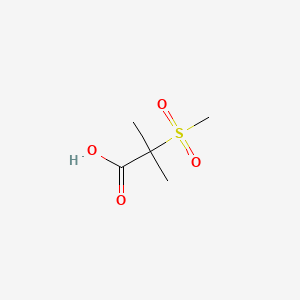
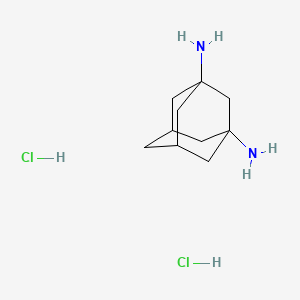
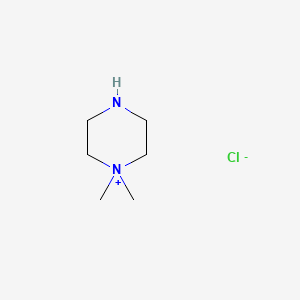
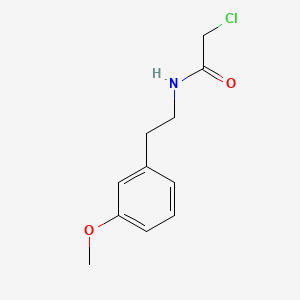
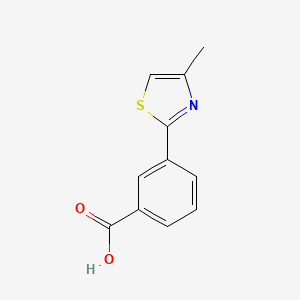

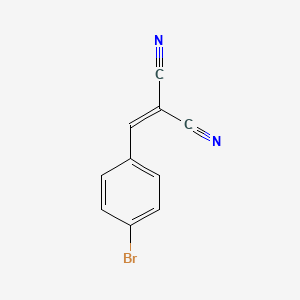
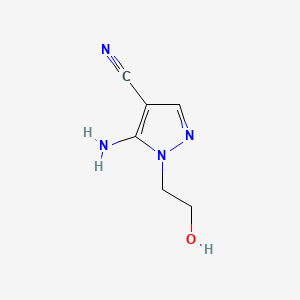
![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)
